molecular formula C7H4BrCl3O2S B1611362 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride CAS No. 188440-21-3

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride

Cat. No.: B1611362
CAS No.: 188440-21-3
M. Wt: 338.4 g/mol
InChI Key: ZGYRSDUHWLVCRB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromomethyl, dichloro, and sulfonyl chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to introduce the bromomethyl group. This is followed by sulfonation to attach the sulfonyl chloride group. The reaction conditions often involve the use of bromine and sulfuryl chloride under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl chloride group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions with boronic acids would produce biaryl compounds.

Scientific Research Applications

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2,4-dichlorobenzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2,4-Dichlorobenzene-1-sulfonyl chloride: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    3-(Bromomethyl)-2,4-difluorobenzene-1-sulfonyl chloride: Contains fluorine atoms instead of chlorine, which can alter its reactivity and applications.

Uniqueness

3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRSDUHWLVCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578589
Record name 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188440-21-3
Record name 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

85.44 g (0.48 mol) of N-bromosuccinimide and then 200 mg of benzoyl peroxide are added to a solution, at room temperature, of 41.52 g (0.16 mol) of 2,4-dichloro-3-methylbenzenesulfonyl chloride in 150 ml of 1,1,2,2-tetrachloroethane. The reaction mixture is heated at 120° C. for 2 hours. It is cooled and filtered and the filtrate is washed successively with water, with saturated sodium bicarbonate solution and finally with water until the washings are neutral. The organic phase collected from the filtrate is then dried over magnesium sulfate and concentrated. Recrystallization from hexane gives 25.53 g of the expected product in the form of white crystals (yield =47%).
Quantity
85.44 g
Type
reactant
Reaction Step One
Quantity
41.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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